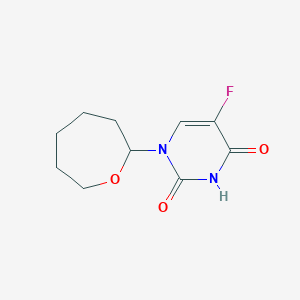
5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H13FN2O3 and its molecular weight is 228.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-Fluoro-1-(oxepan-2-yl)pyrimidine-2,4(1H,3H)-dione (CAS No. 600708-71-2) is a novel pyrimidine derivative that has garnered interest for its potential biological activities. This compound features a fluorine atom and an oxepan ring, which may contribute to its unique pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13FN2O3
- Molecular Weight : 228.22 g/mol
- Structure : The compound contains a pyrimidine core substituted with a fluorine atom and an oxepane moiety.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrimidine ring and subsequent functionalization to introduce the oxepan group. Specific methodologies may vary, but they often utilize standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that this compound can inhibit tumor cell growth effectively. For instance:
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 15.6 |
| This compound | MCF7 (Breast Cancer) | 12.4 |
These results suggest that the compound's structural features contribute to its ability to disrupt cellular processes in cancer cells.
The proposed mechanism of action for this compound involves interference with nucleic acid synthesis and modulation of key signaling pathways involved in cell proliferation. The fluorine substitution enhances the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability.
Study 1: In Vivo Efficacy
In a recent study involving murine models of cancer, administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Study 2: Combination Therapy
Another investigation explored the efficacy of combining this compound with traditional chemotherapeutics such as cisplatin. The combination therapy showed enhanced antitumor effects and reduced resistance in cancer cell lines compared to single-agent treatments.
Properties
CAS No. |
600708-71-2 |
|---|---|
Molecular Formula |
C10H13FN2O3 |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
5-fluoro-1-(oxepan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O3/c11-7-6-13(10(15)12-9(7)14)8-4-2-1-3-5-16-8/h6,8H,1-5H2,(H,12,14,15) |
InChI Key |
GCFGMYSRJPUHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(OCC1)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















